1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-
CAS No.: 106507-42-0
Cat. No.: VC20785490
Molecular Formula: C10H8O5
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106507-42-0 |
---|---|
Molecular Formula | C10H8O5 |
Molecular Weight | 208.17 g/mol |
IUPAC Name | 2,2-dihydroxy-5-methoxyindene-1,3-dione |
Standard InChI | InChI=1S/C10H8O5/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11/h2-4,13-14H,1H3 |
Standard InChI Key | CHRLGTHYCGMMQQ-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is known by several names and identifiers in chemical databases and literature. The compound possesses a unique chemical structure characterized by an indene backbone with specific functional groups that determine its reactivity and applications.
Table 1: Chemical Identifiers
Parameter | Value |
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Primary Name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- |
Common Name | 5-Methoxyninhydrin |
IUPAC Name | 2,2-dihydroxy-5-methoxyindene-1,3-dione |
CAS Number (Anhydrous) | 106507-42-0 |
CAS Number (Hydrate) | 304671-58-7 |
PubChem CID | 184663 |
ChEMBL ID | CHEMBL4783894 |
DSSTox Substance ID | DTXSID30147619 |
Wikidata | Q83012986 |
Nikkaji Number | J437.148H |
The compound has multiple synonyms including 2,2-dihydroxy-5-methoxyindene-1,3-dione, which refers to its structural characteristics . It belongs to the broader family of indane-1,3-dione derivatives, which are versatile building blocks used in various applications .
Molecular Structure and Properties
The molecular structure of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- features an indene backbone with ketone groups at positions 1 and 3, hydroxyl groups at position 2, and a methoxy group at position 5. This unique arrangement of functional groups contributes to its chemical behavior and reactivity.
Table 2: Molecular Properties
Property | Anhydrous Form | Hydrate Form |
---|---|---|
Molecular Formula | C₁₀H₈O₅ | C₁₀H₈O₅·H₂O |
Molecular Weight | 208.17 g/mol | 226.18 g/mol |
InChI | InChI=1S/C10H8O5/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11/h2-4,13-14H,1H3 | InChI=1/C10H8O5.H2O/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11;/h2-4,13-14H,1H3;1H2 |
SMILES | COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O | - |
InChIKey | CHRLGTHYCGMMQQ-UHFFFAOYSA-N | - |
The molecular structure includes a bicyclic system with carbonyl groups that contribute to its reactivity, while the hydroxyl groups provide potential sites for hydrogen bonding, influencing the compound's solubility and intermolecular interactions . The methoxy group at position 5 alters the electronic properties of the aromatic ring, differentiating this compound from unsubstituted ninhydrin .
Physical Properties
The physical properties of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- are crucial for understanding its behavior in various experimental conditions and applications. The compound exists in both anhydrous and hydrate forms, with the latter being more commonly encountered in laboratory settings.
Table 3: Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Color | Not specified in sources |
Melting Point | 126-129°C |
Boiling Point | 575.1°C at 760 mmHg |
Flash Point | 301.6°C |
Vapor Pressure | 4.58E-14 mmHg at 25°C |
The relatively high melting and boiling points indicate strong intermolecular forces, likely due to the presence of multiple oxygen-containing functional groups that can participate in hydrogen bonding . The extremely low vapor pressure suggests that the compound has minimal volatility at room temperature, an important consideration for laboratory handling and storage .
Chemical Properties and Reactivity
Functional Group Analysis
The chemical reactivity of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is primarily determined by its functional groups: two carbonyl groups, two hydroxyl groups, and a methoxy group. Each of these groups contributes to specific reaction pathways and applications.
The compound contains multiple functional groups that contribute to its chemical behavior:
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Carbonyl groups (C=O) at positions 1 and 3, which are susceptible to nucleophilic addition
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Hydroxyl groups (-OH) at position 2, which can participate in hydrogen bonding and acid-base reactions
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Methoxy group (-OCH₃) at position 5, which affects the electronic distribution of the aromatic system
These functional groups allow the compound to participate in various chemical reactions including oxidation, reduction, and substitution reactions.
Chemical Reactions
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- can undergo several types of chemical reactions, making it versatile in organic synthesis applications:
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Oxidation Reactions: The compound can be oxidized to form quinone derivatives. This reactivity is partly due to the hydroxyl groups at position 2, which can undergo oxidation under appropriate conditions.
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Reduction Reactions: The carbonyl groups can be reduced to form corresponding alcohols or other reduced derivatives. Common reducing agents for these transformations include sodium borohydride and other hydride donors.
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Substitution Reactions: The methoxy group can be substituted with other functional groups under specific reaction conditions, allowing for the preparation of various derivatives with modified properties.
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Knoevenagel Condensation: Like other indane-1,3-dione derivatives, it may participate in Knoevenagel condensation reactions with compounds containing active methylene groups, such as malononitrile .
These reactions demonstrate the versatility of the compound as a building block in organic synthesis, allowing for the creation of diverse derivatives with tailored properties for specific applications.
Synthesis and Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- can be approached through several routes, reflecting the diversity of methods available for preparing functionalized indane-1,3-dione derivatives.
Optimization Considerations
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- requires careful attention to reaction conditions to maximize yield and purity. Key considerations include:
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Selection of appropriate solvents (ethanol or methanol are commonly used)
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Temperature control during reactions
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Purification methods to obtain the compound in high purity
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Hydration process to obtain the hydrate form, which may be important for stability
These considerations highlight the importance of optimized synthetic protocols in obtaining the compound with desired properties for subsequent applications.
Applications and Research Uses
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- has diverse applications across multiple scientific disciplines, reflecting its unique chemical properties and reactivity.
Chemical Research Applications
In the field of chemistry, the compound serves as:
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Synthetic Building Block: It functions as a starting material for the preparation of various derivatives with applications in organic synthesis.
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Reagent in Organic Synthesis: Its unique functional group arrangement makes it valuable for specific transformations in synthetic organic chemistry.
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Model Compound for Reaction Development: The compound can serve as a model for studying reaction mechanisms and developing new synthetic methodologies.
Biological and Biochemical Applications
The compound has several significant applications in biological and biochemical research:
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Protein Analysis: Like its parent compound ninhydrin, 5-methoxyninhydrin may be used for detecting and analyzing amino acids and proteins.
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Biomedical Research: The compound may have potential applications in various biomedical research areas, including imaging and detection methods.
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Enzymatic Studies: It may serve as a substrate or inhibitor in enzymatic reaction studies, providing insights into biochemical processes.
Analytical Applications
The compound has potential uses in analytical chemistry:
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Chromatographic Applications: It may serve as a derivatizing agent for certain analytical procedures.
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Spectroscopic Studies: The compound's spectral properties may be exploited for specific analytical methods.
These diverse applications highlight the versatility of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- across multiple scientific disciplines, making it a valuable compound in research settings.
Current Research Trends and Future Directions
Research involving 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- continues to evolve, with several emerging trends and potential future directions:
Derivatization Studies
Current research focuses on creating new derivatives of the compound through various functionalization strategies:
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Modification of the methoxy group: Substitution of the methoxy group with other functionalities could lead to derivatives with altered properties and applications.
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Functionalization at other positions: Introduction of additional functional groups at different positions of the indene backbone could produce compounds with novel reactivity patterns.
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Development of conjugated systems: Incorporation of the compound into extended conjugated systems could yield materials with interesting electronic and optical properties.
These derivatization approaches could expand the utility of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- in various applications.
Emerging Applications
Several potential applications of the compound are emerging in cutting-edge research areas:
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Materials Science: The compound's functional groups and reactivity could make it valuable in the development of functional materials with specific properties.
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Sensor Development: Its reactivity toward certain analytes could be exploited for developing chemical sensors for specific applications.
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Catalysis: Derivatives of the compound might find applications as catalysts or catalyst components in organic transformations.
These emerging applications highlight the continuing relevance of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- in contemporary scientific research.
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